molecular formula C19H13NO4 B573699 4,4'-(Pyridine-3,5-diyl)dibenzoic acid CAS No. 171820-04-5

4,4'-(Pyridine-3,5-diyl)dibenzoic acid

Cat. No.: B573699
CAS No.: 171820-04-5
M. Wt: 319.316
InChI Key: NAHCDCCKLFXYIF-UHFFFAOYSA-N
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Description

4,4’-(Pyridine-3,5-diyl)dibenzoic acid is an organic compound with the molecular formula C19H13NO4 It is a derivative of benzoic acid and contains a pyridine ring substituted at the 3 and 5 positions with benzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid typically involves the reaction of 3,5-dibromopyridine with benzoic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3,5-dibromopyridine reacts with boronic acid derivatives of benzoic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for 4,4’-(Pyridine-3,5-diyl)dibenzoic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pyridine-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

H2pdba serves as a crucial building block for synthesizing coordination polymers and metal-organic frameworks (MOFs). These materials have significant applications in:

  • Catalysis: The compound can facilitate reactions such as Knoevenagel condensation.
  • Gas Storage: MOFs constructed with H2pdba exhibit high porosity and stability, making them suitable for gas adsorption applications.

Biology

In biological research, H2pdba has potential applications in the design of biologically active molecules. Its characteristics include:

  • Drug Delivery Systems: The compound can form stable complexes with metal ions, enhancing drug solubility and stability.
  • Anticancer Research: Preliminary studies indicate that H2pdba derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Medicine

Research is ongoing into H2pdba's use as a ligand in developing new pharmaceuticals. Its structural features allow it to interact effectively with biological targets:

  • Enzyme Inhibition: The compound shows promise as an inhibitor for specific enzymes, which could be leveraged for therapeutic applications.

Industry

H2pdba is utilized in producing advanced materials such as:

  • High-performance membranes for fuel cells.
  • Nanomaterials with tailored properties for electronic applications.

Comparison of H2pdba with Similar Compounds

Compound NameStructureKey Applications
4,4'-(Bipyridine-2,6-diyl)dibenzoic acidBipyridine coreCoordination chemistry
4,4'-(Pyrazine-2,6-diyl)dibenzoic acidPyrazine ringCatalysis
4,4'-(Pyridine-2,6-diylbis(oxy))dibenzoic acidEther linkagesDrug delivery systems

Anticancer Activity

A study demonstrated that derivatives of H2pdba exhibited significant cytotoxic effects against various cancer cell lines. This suggests that the compound warrants further investigation for its potential anticancer properties.

Coordination Chemistry

Research highlighted the ability of H2pdba to act as a bidentate ligand, forming stable complexes with transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu). These complexes can exhibit distinct catalytic activities in reactions relevant to synthetic chemistry .

Mechanism of Action

The mechanism of action of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complex structures. The pyridine and carboxylic acid groups provide multiple coordination sites, allowing for the formation of diverse metal-organic frameworks with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Pyridine-2,5-diyl)dibenzoic acid
  • 4,4’-(Pyridine-4,4’-diyl)dibenzoic acid
  • 4,4’-(Pyridine-2,6-diyl)dibenzoic acid

Uniqueness

4,4’-(Pyridine-3,5-diyl)dibenzoic acid is unique due to the specific positioning of the carboxylic acid groups on the pyridine ring, which influences its coordination behavior and the properties of the resulting metal-organic frameworks. This specific arrangement allows for the formation of coordination polymers with distinct structural and functional characteristics compared to its isomers.

Biological Activity

4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) is an organic compound with the molecular formula C19H15N2O2 and a molecular weight of approximately 303.34 g/mol. This compound features a central pyridine ring linked to two benzoic acid groups, positioning it as a significant subject in medicinal chemistry and materials science due to its unique structural characteristics and potential biological activities.

Medicinal Chemistry Applications

Research indicates that this compound exhibits promising biological activity, particularly in the realm of drug design. Notably, its derivatives have been investigated for:

  • Anti-cancer properties : Studies suggest that H2pdba and its derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme inhibition : The compound has shown potential as an inhibitor for specific enzymes, which could be leveraged for therapeutic applications.

The biological activity of H2pdba can be attributed to its structural features:

  • The presence of the pyridine ring enhances interactions with biological targets, facilitating binding to proteins and enzymes.
  • The carboxylic acid groups enable hydrogen bonding and coordination with metal ions, which is crucial for its activity in coordination chemistry .

Coordination Chemistry

H2pdba acts as a bidentate ligand, forming stable complexes with various transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu). These metal complexes can exhibit distinct catalytic activities in reactions like Knoevenagel condensation, broadening the scope of applications for H2pdba in synthetic chemistry .

Case Studies

  • Coordination Polymers : A study explored the use of H2pdba as a linker for synthesizing new coordination polymers. These polymers demonstrated varying structural features and catalytic activities, indicating the versatility of H2pdba in forming complex architectures under hydrothermal conditions .
    Coordination PolymerMetal Ion UsedCatalytic Activity
    CP1Mn(II)Moderate
    CP2Co(II)High
    CP3Ni(II)Low
    CP4Cu(II)Very High
  • Biological Testing : In vitro studies have shown that derivatives of H2pdba can effectively inhibit the growth of specific cancer cell lines. For example, one study reported a significant reduction in viability of breast cancer cells treated with an H2pdba derivative at concentrations ranging from 10 µM to 100 µM.

Comparative Analysis with Similar Compounds

The biological activity of H2pdba can be compared with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
3,3'-(Pyridine-3,5-diyl)dibenzoic acidSimilar pyridine and benzoic acid structureDifferent positional isomer affecting reactivity
4,4'-(Pyridine-2,5-diyl)dibenzoic acidDifferent substitution pattern on pyridineAltered electronic properties due to position change
2,2'-(Pyridine-3,5-diyl)dibenzoic acidTwo identical pyridine ringsPotentially different coordination behavior

H2pdba's specific arrangement of functional groups optimizes its coordination capabilities and biological interactions compared to other similar compounds.

Q & A

Q. What are the established synthetic routes for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, and how can reaction conditions be optimized?

Basic Research Focus
A common method involves coupling pyridine derivatives with benzoic acid precursors. For example:

  • Suzuki-Miyaura Cross-Coupling : React 3,5-dibromopyridine with 4-carboxyphenylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under reflux .
  • Acid-Catalyzed Condensation : Reflux 3,5-diaminopyridine with substituted benzaldehyde derivatives in ethanol with glacial acetic acid as a catalyst, followed by oxidation to introduce carboxylic acid groups .

Optimization Strategies :

  • Use factorial design (e.g., varying temperature, catalyst loading, solvent ratios) to identify critical parameters .
  • Monitor reaction progress via HPLC or TLC , and purify using recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?

Basic Research Focus

  • NMR :
    • ¹H NMR (DMSO-d₆): Pyridine protons appear as a singlet at δ 8.5–9.0 ppm; aromatic protons from benzoic acid groups resonate at δ 7.8–8.3 ppm .
    • ¹³C NMR : Carboxylic carbons at δ 167–170 ppm; pyridine carbons at δ 140–150 ppm .
  • IR : Strong O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1680–1700 cm⁻¹) .
  • X-ray Crystallography : Confirms planar geometry of the pyridine core and dihedral angles between benzoic acid substituents .

Advanced Tip : For conflicting data (e.g., unexpected proton splitting), compare with computational simulations (DFT calculations) to validate assignments .

Q. What strategies are effective in designing metal-organic frameworks (MOFs) using this ligand?

Advanced Research Focus

  • Metal Node Selection : Transition metals (e.g., Zn²⁺, Cu²⁺) with high affinity for pyridine N and carboxylate O donors .
  • Solvent Effects : Use DMF or water/ethanol mixtures to enhance ligand solubility and framework stability .
  • Computational Screening : Employ reaction path search methods (e.g., quantum chemical calculations) to predict coordination modes and framework topology .

Example MOF Synthesis :

Dissolve ligand and Zn(NO₃)₂·6H₂O in DMF.

Heat at 85°C for 24 hrs.

Characterize porosity via BET surface area analysis (>500 m²/g typical) .

Q. How can contradictory data on ligand coordination behavior be systematically addressed?

Advanced Research Focus

  • Variable Testing : Use a 2³ factorial design to assess pH, temperature, and counterion effects on coordination mode .
  • Spectroscopic Validation : Compare experimental EXAFS (Extended X-ray Absorption Fine Structure) with DFT-predicted bond lengths .
  • Case Study : If studies report monodentate vs. bidentate carboxylate binding, perform pH-dependent IR studies to track protonation states .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Focus

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., acetic acid during reflux) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Q. What computational tools are available to predict the compound’s reactivity in catalysis?

Advanced Research Focus

  • Reaction Modeling : Use Gaussian or ORCA software for transition-state analysis of acid-base catalysis .
  • Docking Studies : Simulate interactions with biomolecules (e.g., enzymes) via AutoDock Vina to explore pharmacological potential .

Properties

IUPAC Name

4-[5-(4-carboxyphenyl)pyridin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHCDCCKLFXYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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